N-(3-cyanophenyl)-2-phenylbutanamide
Description
N-(3-Cyanophenyl)-2-phenylbutanamide is an amide derivative featuring a phenylbutanamide backbone substituted with a cyano group (-CN) at the meta position of the phenyl ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing nature of the cyano group, which influences electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-16(14-8-4-3-5-9-14)17(20)19-15-10-6-7-13(11-15)12-18/h3-11,16H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMGHVKPPOTNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-2-phenylbutanamide typically involves the reaction of 3-cyanobenzoyl chloride with 2-phenylbutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-cyanophenyl)-2-phenylbutanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(3-cyanophenyl)-2-phenylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific enzymes or receptors.
Medicine: The compound is investigated for its potential use in the treatment of various diseases. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds or hydrophobic interactions with the active site of the target, leading to inhibition or activation of the target’s function. The phenylbutanamide backbone provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
The following analysis compares N-(3-cyanophenyl)-2-phenylbutanamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogs and Substituent Effects
Key analogs differ in the substituent and its position on the phenyl ring:
Key Observations:
- Electronic Effects: The -CN group withdraws electron density, altering the aromatic ring’s reactivity and interaction with biological targets. This contrasts with electron-donating groups like -CH₃ .
- Positional Effects: Meta-substituted analogs (e.g., 3-CN, 3-F) often exhibit distinct activity profiles compared to ortho or para isomers. For example, in HIV inhibitors, meta-cyanophenyl derivatives showed reduced dual RNase H/IN inhibition compared to para-substituted analogs but retained selectivity .
HIV-1 RNase H/IN Inhibition
- Meta-Cyanophenyl Derivatives: Compound 80 (3-cyanophenyl analog) exhibited reduced dual inhibition (IC₅₀ RNase H = 1.77 µM; IC₅₀ IN = 1.18 µM) compared to its para-cyanophenyl counterpart. However, meta-substituted analogs like compound 82 demonstrated improved selectivity for RNase H, highlighting the importance of substitution patterns in balancing enzyme inhibition .
PI3K/Akt/mTOR Pathway Modulation
- HS-116 (3-Cyanophenyl-Containing Inhibitor): A structurally related compound, HS-116, bearing a 3-cyanophenyl moiety, suppressed Akt/mTOR phosphorylation and induced apoptosis in cancer cells, suggesting that the -CN group enhances target binding in kinase inhibition .
Obesity Treatment
- Taranabant: This anti-obesity drug incorporates a 3-cyanophenyl group, demonstrating the group’s utility in central nervous system targets. The -CN group likely contributes to receptor affinity and metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
